methyl 3-cyclopropyl-3-methylbutanoate
Description
Methyl 3-cyclopropyl-3-methylbutanoate (CID 18625543) is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.19 g/mol. Its SMILES representation is CC(C)(CC(=O)OC)C1CC1, and its InChIKey is VLAPDKFWDLHLKN-UHFFFAOYSA-N . The compound features a cyclopropyl group attached to a branched methylbutanoate backbone, conferring unique steric and electronic properties. Notably, its collision cross-section (CCS) values for various adducts have been predicted (e.g., [M+H]⁺: 136.6 Ų, [M+Na]⁺: 147.7 Ų), which may aid in analytical identification .
Properties
CAS No. |
486394-55-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopropyl-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methanol in the presence of an acid catalyst. Another method includes the esterification of 3-cyclopropyl-3-methylbutanoic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-cyclopropyl-3-methylbutanoic acid.
Reduction: 3-cyclopropyl-3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-3-methylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclopropyl group may also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate
- Molecular Formula : C₇H₁₄O₃
- Key Features : A hydroxyl group replaces the cyclopropyl moiety, increasing polarity.
- Physical Properties : Molecular weight = 146.18 g/mol; standard evaporation enthalpy = 52.8 kJ/mol; dynamic viscosity = 3.21 mPa·s .
- Comparison : The hydroxyl group enhances water solubility (log water solubility = -0.74) compared to the hydrophobic cyclopropyl group in the target compound. This difference impacts applications in solvents or drug delivery systems .
Methyl 3-chlorobutanoate
- Molecular Formula : C₅H₉ClO₂
- Key Features : A chlorine atom at the β-position introduces electron-withdrawing effects.
- Properties : Molecular weight = 136.58 g/mol; CAS 817-76-5 .
- Comparison: The chlorine substituent likely increases reactivity in nucleophilic substitutions (e.g., hydrolysis) compared to the sterically hindered cyclopropyl group in this compound .
Amino-Substituted Esters
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Molecular Formula: C₉H₁₆F₃NO₂
- Synthesis: Prepared via SN2 reaction between methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and 2,2,2-trifluoroethyl triflate in THF .
- Comparison: The trifluoroethylamino group introduces strong electron-withdrawing effects and lipophilicity, contrasting with the cyclopropyl group’s steric bulk. Such differences influence pharmacokinetic properties like metabolic stability .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid using NaH and methyl iodide .
Heterocyclic Precursors
Compounds like methyl 2-benzoylamino-3-oxobutanoate (used in synthesizing oxazoloquinolines and imidazole carboxylates) highlight the utility of methyl esters in heterocyclic chemistry . However, these lack the cyclopropyl group, emphasizing that structural modifications in this compound may redirect reactivity toward non-heterocyclic pathways.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Electronic Properties: Electron-withdrawing groups (e.g., chlorine in methyl 3-chlorobutanoate) increase electrophilicity, whereas the cyclopropyl group’s saturated structure may stabilize the compound against radical reactions .
Notes on Methodology and Limitations
- Similarity Assessment: Structural similarity methods (e.g., fingerprint-based algorithms) must account for substituent effects, as minor changes (e.g., cyclopropyl vs. hydroxyl) drastically alter properties .
- Data Gaps: Limited literature on this compound necessitates reliance on analog comparisons. Experimental validation of CCS values and solubility parameters is critical for future studies .
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